molecular formula C8H4F3NO3 B1394870 3-Nitro-5-(trifluoromethyl)benzaldehyde CAS No. 284047-98-9

3-Nitro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1394870
CAS No.: 284047-98-9
M. Wt: 219.12 g/mol
InChI Key: URVBLBRJDUDNKP-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS 284047-98-9) is a valuable aromatic aldehyde intermediate in scientific research and organic synthesis. Its molecular formula is C 8 H 4 F 3 NO 3 , with a molecular weight of 219.12 g/mol . The compound features both a strong electron-withdrawing nitro group (-NO 2 ) and a highly lipophilic trifluoromethyl group (-CF 3 ) on the benzene ring, which significantly influences its electronic properties and reactivity . This compound is primarily used as a key synthetic building block for the preparation of more complex molecules. The aldehyde group is a versatile functional handle for constructing various heterocycles and for undergoing condensation reactions, such as the formation of hydrazides . Researchers value this chemical for its application in developing potential pharmaceuticals and agrochemicals, as the trifluoromethyl group is known to enhance metabolic stability and membrane permeability in bioactive molecules . According to safety information, this product carries the signal word "Warning" and may cause skin, eye, and respiratory irritation . It is recommended to handle it with appropriate personal protective equipment. For storage and stability, it should be kept under an inert atmosphere at 2-8°C . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVBLBRJDUDNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695309
Record name 3-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284047-98-9
Record name 3-Nitro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 5-(trifluoromethyl)benzaldehyde using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-Nitro-5-(trifluoromethyl)benzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

  • Reduction : The nitro group can be reduced to form amino derivatives.
  • Oxidation : The aldehyde group can be oxidized to produce carboxylic acids.
  • Nucleophilic Aromatic Substitution : The compound can undergo substitution reactions where nucleophiles replace the nitro group.

Biology

In biological research, this compound is used as a precursor for synthesizing biologically active compounds, including pharmaceuticals. Its ability to participate in various reactions makes it suitable for developing new drugs.

Medicine

The compound has potential applications in drug development due to its role in synthesizing therapeutic agents. Studies have suggested that derivatives of this compound exhibit significant antimicrobial and anticancer activities.

Industrial Applications

This compound is also employed in the production of:

  • Agrochemicals : Used as intermediates in the synthesis of pesticides and herbicides.
  • Dyes and Specialty Chemicals : Its unique functional groups allow for the creation of various dyes and specialty chemicals.

Antimicrobial Activity

A study demonstrated that hydrazones derived from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Research indicates that compounds containing trifluoromethyl groups, such as this compound, show enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Nitro-5-(trifluoromethyl)benzaldehyde with its analogs, focusing on structural variations, physicochemical properties, and reactivity.

Positional Isomers of Nitro-Substituted Benzaldehydes

The position of the nitro group relative to the trifluoromethyl and aldehyde groups significantly impacts electronic and steric properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound 109466-87-7 C₈H₄F₃NO₃ 219.12 Nitro at 3, CF₃ at 5; strong electron-withdrawing synergy
4-Nitro-2-(trifluoromethyl)benzaldehyde 101066-57-3 C₈H₄F₃NO₃ 219.12 Nitro at 4, CF₃ at 2; altered resonance effects
2-Nitro-5-(trifluoromethyl)benzaldehyde 1176723-57-1 C₈H₄F₃NO₃ 219.12 Nitro at 2, CF₃ at 5; increased steric hindrance near aldehyde
  • Electronic Effects : In 3-nitro-5-CF₃ derivatives, the meta-substitution pattern creates a conjugated electron-deficient aromatic ring, enhancing electrophilic substitution resistance compared to ortho- or para-nitro analogs .
  • Reactivity : The 2-nitro isomer (CAS 1176723-57-1) exhibits reduced aldehyde reactivity due to steric hindrance between the ortho-nitro group and the aldehyde .

Functional Group Variants

Replacing the aldehyde group with other functionalities alters applications and stability:

Compound Name CAS No. Functional Group Molecular Weight (g/mol) Key Differences
3-Nitro-5-(trifluoromethyl)benzonitrile Not provided -CN ~208.09 Higher polarity, increased stability under basic conditions
3-Nitro-5-(trifluoromethyl)aniline Not provided -NH₂ ~206.11 Basic amino group enables diazotization reactions; reduced thermal stability
3-Fluoro-5-(trifluoromethyl)benzaldehyde 188815-30-7 -F instead of -NO₂ 192.11 Lower molecular weight; weaker electron-withdrawing effect
  • Aldehyde vs. Nitrile : The nitrile derivative (3-Nitro-5-(trifluoromethyl)benzonitrile) lacks the aldehyde’s susceptibility to oxidation, making it preferable in coupling reactions .
  • Fluorine vs. Nitro Substitution : 3-Fluoro-5-CF₃ benzaldehyde (CAS 188815-30-7) is less electron-deficient, enabling milder reaction conditions in nucleophilic additions compared to the nitro analog .

Similarity Scores and Structural Analogues

Computational similarity assessments (e.g., Tanimoto coefficients) highlight close analogs:

  • 4-Nitro-2-(trifluoromethyl)benzaldehyde : Similarity score 0.94 due to identical functional groups but differing substituent positions .
  • 1-Methyl-2-nitro-4-CF₃ benzene : Score 0.87; absence of aldehyde group reduces reactivity overlap .

Key Research Findings

Synthetic Utility : this compound serves as a precursor for trifluoromethylated heterocycles, leveraging its electron-deficient ring in cyclocondensation reactions .

Stability: The compound’s nitro group enhances stability under acidic conditions compared to amino or hydroxyl analogs .

Biological Activity

3-Nitro-5-(trifluoromethyl)benzaldehyde (CAS No. 284047-98-9) is an organic compound characterized by the presence of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) attached to a benzaldehyde structure. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique chemical properties and potential biological activities.

The molecular formula of this compound is C₈H₄F₃NO, with a molecular weight of approximately 219.12 g/mol. It typically appears as a pale-yellow solid and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and tetrahydrofuran. The presence of the trifluoromethyl group significantly enhances lipophilicity, potentially affecting pharmacokinetics such as absorption and distribution in biological systems .

The biological activity of this compound is largely attributed to its electron-withdrawing groups, which enhance the electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks during various reactions. This property may contribute to its interactions with biological targets, including proteins involved in cellular signaling pathways.

Case Studies

  • Anticancer Activity : Some studies suggest that derivatives of trifluoromethyl-substituted benzaldehydes can inhibit cancer cell growth. For example, compounds with similar structures have demonstrated synergistic effects when combined with other anticancer agents, indicating a potential role in cancer therapy .
  • Protein Kinase Inhibition : Preliminary findings suggest that this compound may interact with protein kinases, which are crucial for regulating cellular functions. This interaction could provide insights into its therapeutic applications in diseases where kinase activity is dysregulated .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaSimilarity Index
2-Nitro-5-(trifluoromethyl)benzaldehydeC₈H₄F₃NO₂0.89
4-Nitro-2-(trifluoromethyl)benzaldehydeC₈H₄F₃NO₂0.95
2-Nitro-4-(trifluoromethyl)benzaldehydeC₈H₄F₃NO₂0.95

The similarity index indicates how closely related these compounds are based on their structural features, which can influence their biological activities.

Q & A

Q. What are the recommended synthetic routes for preparing 3-nitro-5-(trifluoromethyl)benzaldehyde with high purity?

  • Methodological Answer : A two-step approach is commonly employed: (i) Trifluoromethylation : Introduce the trifluoromethyl group to 3-nitrobenzaldehyde derivatives using reagents like trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃) at reflux . (ii) Nitration Optimization : Ensure regioselective nitration at the 5-position by controlling reaction temperature (0–5°C) and using mixed acid (HNO₃/H₂SO₄) to minimize byproducts. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and verify purity (>98%) by HPLC .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹⁹F NMR : Identify aromatic proton environments (δ 8.5–10 ppm for aldehyde protons) and trifluoromethyl signals (δ -60 to -65 ppm for CF₃).
  • IR Spectroscopy : Detect characteristic aldehyde C=O stretches (~1700 cm⁻¹) and nitro group absorptions (~1520, 1350 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected for C₈H₄F₃NO₃). Cross-reference with NIST spectral databases for validation .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Due to its moderate polarity, use binary solvent mixtures:
  • Ethanol/Water : Dissolve the compound in hot ethanol (70°C) and gradually add water until cloudiness appears. Cool to 4°C for crystallization.
  • Dichloromethane/Hexane : Precipitate via slow diffusion for single-crystal X-ray analysis. Monitor crystal formation under polarized light .

Advanced Research Questions

Q. How does the nitro group’s position influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The nitro group at the 3-position acts as a meta-directing, electron-withdrawing group, reducing electron density at the 5-CF₃ position. Reactivity can be probed via:
  • Kinetic Studies : Compare reaction rates with substituted benzaldehydes (e.g., 3-CF₃ vs. 5-NO₂ analogs) using UV-Vis monitoring.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict sites for nucleophilic attack .

Q. What strategies resolve contradictions in reported melting points for this compound?

  • Methodological Answer : Discrepancies (e.g., 127–132°C vs. 140–144°C) may arise from polymorphic forms or impurities. Address this by:
  • DSC Analysis : Identify thermal transitions and confirm polymorph stability.
  • Purity Assessment : Use elemental analysis (C, H, N, F) and compare batch-specific data from certified suppliers (e.g., Enamine Ltd.) .

Q. How can computational tools predict the regioselectivity of derivatization reactions involving this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model reaction trajectories (e.g., using GROMACS) to assess steric hindrance from the CF₃ group.
  • Docking Studies : Predict binding affinities for enzyme-catalyzed reactions (e.g., aldehyde dehydrogenases) using AutoDock Vina .

Q. What are the challenges in synthesizing this compound derivatives for pharmaceutical intermediates?

  • Methodological Answer : Key issues include:
  • Functional Group Compatibility : Protect the aldehyde group (e.g., acetal formation) before introducing sensitive substituents (e.g., amines).
  • Scale-Up Limitations : Optimize continuous flow reactors to enhance yield and reduce hazardous waste (e.g., NO₂ byproducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitro-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Nitro-5-(trifluoromethyl)benzaldehyde

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